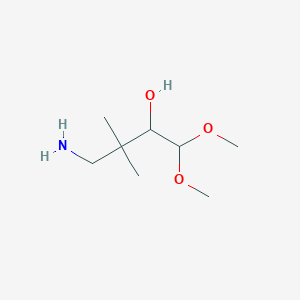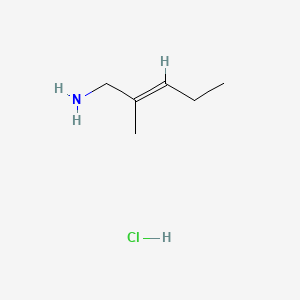
(2E)-2-methylpent-2-en-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-methylpent-2-en-1-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a double bond in the second position of the pentene chain and a methyl group attached to the second carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-methylpent-2-en-1-amine hydrochloride can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable halide precursor with an amine.
Reductive Amination: Another method involves the reductive amination of 2-methylpent-2-en-1-aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-2-methylpent-2-en-1-amine hydrochloride can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 2-methylpent-2-en-1-one.
Reduction: 2-methylpentan-1-amine.
Substitution: N-(2-methylpent-2-en-1-yl)amide.
Scientific Research Applications
Chemistry: (2E)-2-methylpent-2-en-1-amine hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it is used to study the effects of amines on cellular processes and enzyme activities .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require amine functionalities .
Mechanism of Action
The mechanism of action of (2E)-2-methylpent-2-en-1-amine hydrochloride involves its interaction with biological molecules through its amine group. It can form hydrogen bonds and ionic interactions with proteins and nucleic acids, affecting their structure and function . The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
2-methylpent-2-en-1-amine: Lacks the hydrochloride salt form, making it less soluble in water.
2-methylpentan-1-amine: Saturated version, differing in reactivity and physical properties.
2-methylpent-2-en-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.
Uniqueness: (2E)-2-methylpent-2-en-1-amine hydrochloride is unique due to its specific double bond configuration and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous environments .
Properties
Molecular Formula |
C6H14ClN |
|---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(E)-2-methylpent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-3-4-6(2)5-7;/h4H,3,5,7H2,1-2H3;1H/b6-4+; |
InChI Key |
IADGVKNNABZICC-CVDVRWGVSA-N |
Isomeric SMILES |
CC/C=C(\C)/CN.Cl |
Canonical SMILES |
CCC=C(C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


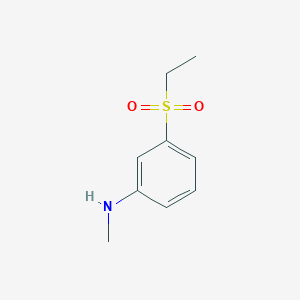
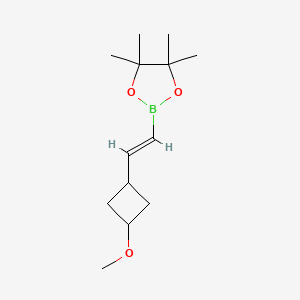
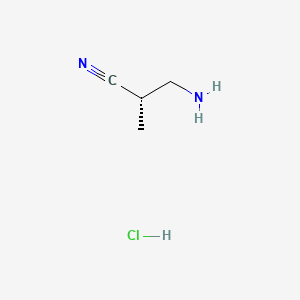
![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)
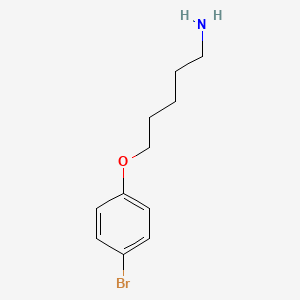
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
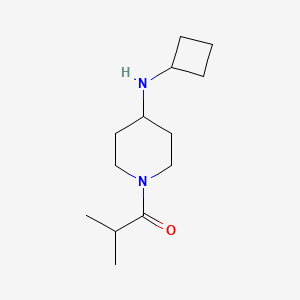
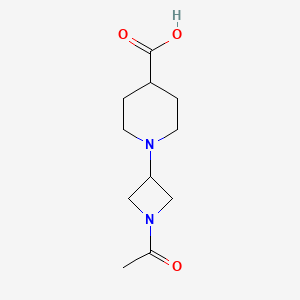
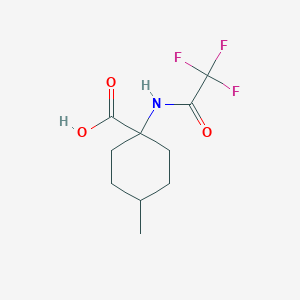
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
